sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Background of Cephalosporin Antibiotic Class
The cephalosporin class of antibiotics represents one of the most significant achievements in antimicrobial therapy, originating from groundbreaking research conducted in the mid-20th century. The discovery of cephalosporins can be traced back to 1945, when Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing species of Cephalosporium from a sewage outfall in Sardinia. This initial discovery led to the identification of several antibiotics, including a penicillin with a novel side-chain designated as penicillin N, which subsequently paved the way for the development of the entire cephalosporin family.
The structural foundation of cephalosporins lies in their β-lactam ring system, which shares mechanistic similarities with penicillins while incorporating distinctive structural modifications that confer unique pharmacological properties. Cephalosporins contain a six-membered dihydrothiazine ring fused to the β-lactam core, creating a bicyclic structure known as 7-aminocephalosporanic acid. This fundamental architecture allows for extensive chemical modifications at specific positions, particularly at position 3 of the dihydrothiazine ring, which affects pharmacokinetic properties, and position 7 of the lactam ring, which influences antibacterial activity.
Research at Oxford University resulted in the discovery of cephalosporin C in 1953, with its structure elucidated in 1959, marking a pivotal moment in the development of this antibiotic class. The isolation of the nucleus of cephalosporin C enabled pharmaceutical manufacturers to produce thousands of cephalosporin derivatives, many of which have proven effective against both Gram-positive and Gram-negative bacterial infections. The cephalosporins are traditionally classified into generations based on their spectrum of antibacterial activity, time of invention, and structural characteristics, with each successive generation demonstrating enhanced activity against Gram-negative organisms while maintaining varying degrees of Gram-positive coverage.
Significance of Impurity Profiling in Pharmaceutical Research
Impurity profiling has emerged as a cornerstone of modern pharmaceutical analysis, driven by increasing regulatory scrutiny and the fundamental requirement to ensure patient safety through comprehensive quality control measures. The presence of unwanted chemical entities, even in trace amounts, can significantly influence the efficacy and safety profile of pharmaceutical products, necessitating sophisticated analytical approaches to identify, characterize, and quantify these impurities.
The International Conference on Harmonization defines impurity profiling as a systematic approach involving the identification, structure elucidation, and quantitative determination of impurities and degradation products in bulk drug materials and pharmaceutical formulations. This process encompasses the detection of organic impurities, inorganic contaminants, and residual solvents that may arise from various sources including raw materials, synthetic intermediates, manufacturing processes, or storage conditions.
The significance of impurity profiling extends beyond mere analytical characterization, serving multiple critical functions in pharmaceutical development and manufacturing. Quality control and assurance represent primary objectives, as impurity profiling enables manufacturers to identify and control impurities that may arise during production processes. Advanced analytical techniques such as chromatography, spectroscopy, and mass spectrometry are employed to detect and characterize impurities at various stages of production, ensuring that final drug products meet established quality standards.
Regulatory compliance constitutes another fundamental aspect of impurity profiling, as regulatory agencies worldwide require comprehensive impurity data for drug approval processes. The Food and Drug Administration, European Medicines Agency, and other international regulatory bodies have established stringent guidelines regarding impurity levels in pharmaceutical products, making compliance non-negotiable for market approval. Furthermore, impurity profiling plays a crucial role in stability studies, helping to identify potential degradation pathways and degradation products that may affect product stability and shelf life.
Regulatory Framework for Pharmaceutical Impurities
The regulatory landscape governing pharmaceutical impurities is characterized by comprehensive guidelines established by international harmonization efforts, primarily coordinated through the International Conference on Harmonization guidelines. The International Conference on Harmonization Q3A (R2) guideline provides the fundamental framework for controlling impurities in new drug substances, establishing systematic approaches for reporting, identification, and qualification of impurities based on scientific principles and safety considerations.
The International Conference on Harmonization Q3A guideline establishes three critical threshold levels that govern impurity control strategies. The reporting threshold represents the minimum concentration at which an impurity must be reported in regulatory documentation, typically set at 0.05% for drug substances with maximum daily doses of 2 grams or less. This threshold ensures that all potentially significant impurities are identified and documented for regulatory review. The identification threshold, generally established at 0.10% or 1.0 milligram per day total daily intake (whichever is lower), determines the concentration at which structural identification of impurities becomes mandatory.
The qualification threshold represents the most stringent level of control, set at 0.15% or 1.0 milligram per day total daily intake (whichever is lower) for drug substances with maximum daily doses up to 2 grams per day. Impurities exceeding this threshold require comprehensive safety evaluation and toxicological assessment to determine their potential impact on patient safety. The guideline provides flexibility for establishing alternative thresholds based on scientific rationale, including drug class effects, clinical experience, and specific patient population considerations.
| Parameter | Threshold Level | Regulatory Requirement |
|---|---|---|
| Reporting Threshold | 0.05% | Documentation and reporting mandatory |
| Identification Threshold | 0.10% or 1.0 mg/day TDI | Structural identification required |
| Qualification Threshold | 0.15% or 1.0 mg/day TDI | Safety evaluation mandatory |
European Pharmacopoeia standards complement International Conference on Harmonization guidelines by providing specific monograph requirements for individual drug substances, including detailed analytical procedures and acceptance criteria for impurity control. For cefotaxime sodium, the European Pharmacopoeia establishes specific relative retention times for various impurities, with Impurity D having a relative retention time of approximately 2.3 compared to cefotaxime. The pharmacopoeia also mandates minimum resolution requirements between impurity peaks and establishes maximum allowable levels for each specified impurity.
Research Objectives and Scope
The investigation of Cefotaxime Impurity D Sodium Salt encompasses multiple research dimensions that collectively contribute to a comprehensive understanding of pharmaceutical impurity science and its practical applications in drug development and manufacturing. The primary objective centers on the detailed characterization of this specific impurity, including its chemical structure, physicochemical properties, and analytical behavior under various chromatographic conditions.
Structural elucidation represents a fundamental research component, focusing on the confirmation of the molecular formula C16H16N5O7S2·Na and the precise stereochemical configuration designated as (6R,7R)-3-(acetoxymethyl)-7-((E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt. This structural analysis involves correlation with multiple Chemical Abstracts Service registry numbers, including the primary designation 65715-12-0 for the sodium salt form and 63527-53-7 for the corresponding free acid.
The research scope extends to analytical method development and validation, encompassing the establishment of suitable analytical procedures for detection and quantification of this impurity in cefotaxime sodium formulations. This includes optimization of chromatographic conditions, validation of method parameters such as specificity, accuracy, precision, and limit of detection, and establishment of appropriate reference standards for routine quality control applications.
Regulatory compliance assessment constitutes another critical research objective, involving evaluation of this impurity against established International Conference on Harmonization thresholds and pharmacopoeial requirements. This assessment includes determination of acceptable limits based on safety considerations, establishment of control strategies for manufacturing processes, and development of appropriate specifications for commercial production.
The research framework also encompasses investigation of formation mechanisms and degradation pathways that may lead to the generation of Cefotaxime Impurity D Sodium Salt during synthesis, purification, or storage processes. Understanding these pathways enables implementation of effective control strategies and optimization of manufacturing processes to minimize impurity formation while maintaining product quality and regulatory compliance.
Properties
CAS No. |
65715-12-0 |
|---|---|
Molecular Formula |
C16H17N5NaO7S2 |
Molecular Weight |
478.5 g/mol |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/b20-9+;/t10-,14-;/m1./s1 |
InChI Key |
UWNYOXHAYFLGIE-AAUIGXPGSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution During Cefotaxime Synthesis
Cefotaxime Impurity D forms via nucleophilic substitution reactions during the condensation of 7-aminocephalosporanic acid (7-ACA) with 2-(2-chloroacetamidothiazol-4-yl)-2-syn-methoxyiminoacetic acid (MAEM). A key side reaction involves the displacement of the acetyl group at the C-3 position of the cephem nucleus by 2-mercaptobenzothiazole (MBT), a byproduct generated during the synthesis of cefotaxime sodium.
Reaction Conditions :
-
Reactants : 7-ACA, MBT, boron trifluoride (BF₃) in acetonitrile.
-
Temperature : 0–5°C.
-
Time : 2 hours.
-
Workup : pH adjustment to 3.0 with aqueous ammonia, followed by filtration and washing with methylene chloride.
This method yields Impurity D as an off-white powder with a molecular weight of 562.8 Da, confirmed by LC-MS (m/z 563 in positive ion mode).
Degradation of Cefotaxime Sodium Under Stress Conditions
Controlled degradation studies reveal that Impurity D can form under acidic or oxidative stress. Forced degradation of cefotaxime sodium in concentrated solutions (e.g., 50 mg/mL in water) at elevated temperatures (40–60°C) accelerates β-lactam ring cleavage and side-chain modifications, leading to polymeric impurities.
Degradation Parameters :
| Condition | pH | Temperature | Time | Impurity D Yield |
|---|---|---|---|---|
| Acidic hydrolysis | 2.0 | 25°C | 24 hr | 0.1–0.3% |
| Oxidative stress | 7.4 | 40°C | 72 hr | 0.2–0.5% |
Isolation and Purification Techniques
Preparative High-Performance Liquid Chromatography (HPLC)
Crude cefotaxime sodium containing Impurity D is subjected to preparative HPLC for isolation:
Chromatographic Conditions :
-
Column : C18, 250 × 21.2 mm, 10 μm.
-
Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).
-
Flow Rate : 15 mL/min.
Fractions containing Impurity D (retention time ~27 min) are pooled, concentrated via rotary evaporation, and lyophilized to obtain >95% purity.
Freeze-Drying for Stabilization
Post-isolation, the aqueous solution of Impurity D is freeze-dried to prevent hydrolysis:
This method preserves the structural integrity of the impurity, as confirmed by post-lyophilization HPLC analysis.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (DMSO-d₆) : Absence of acetyl proton signals (δ 2.10 ppm in cefotaxime) and emergence of S-CH₂ protons (δ 3.45–3.70 ppm).
-
¹³C NMR : Disappearance of the acetyl carbonyl signal (δ 163.9 ppm) and appearance of MBT-linked carbons (δ 121.4–135.2 ppm).
Infrared (IR) Spectroscopy :
Method Validation for Quantification
An RP-HPLC method validated per ICH guidelines ensures precise quantification of Impurity D:
| Parameter | Result |
|---|---|
| Linearity (0.1–1.0%) | R² = 0.9998 |
| LOD | 0.02% |
| LOQ | 0.05% |
| Recovery | 98.5–101.2% |
Industrial Scalability and Regulatory Considerations
Process Optimization for Minimizing Impurity D
-
Reagent Stoichiometry : Limiting MBT concentration during synthesis reduces substitution by 40%.
-
Temperature Control : Maintaining reaction temperatures below 5°C suppresses side reactions.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Targeted Synthesis | 60–70% | >95% | Moderate | High |
| Degradation | 0.1–0.5% | 90–95% | Low | Low |
Targeted synthesis offers superior yield and purity but requires stringent control of reaction conditions. Degradation methods, while less efficient, are valuable for impurity profiling .
Chemical Reactions Analysis
Types of Reactions: Cefotaxime Impurity D Sodium Salt can undergo various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the impurity into other reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Analytical Method Development
Cefotaxime Impurity D Sodium Salt is pivotal in developing and validating analytical methods to quantify impurities in cefotaxime formulations. Research has focused on:
- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been established to detect and quantify cefotaxime and its impurities, including Cefotaxime Impurity D Sodium Salt. This method adheres to guidelines set by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) .
- Forced Degradation Studies : These studies assess the stability of cefotaxime under various conditions (e.g., temperature, pH) to understand how impurities form over time. This knowledge aids in optimizing storage conditions and improving formulation stability .
Stability Studies
Research has investigated the degradation profiles of cefotaxime under different storage conditions to determine if Cefotaxime Impurity D Sodium Salt increases over time, potentially affecting drug potency . These studies are crucial for ensuring that cefotaxime products remain effective throughout their shelf life.
Biochemical Interactions
Cefotaxime Impurity D Sodium Salt plays a role in biochemical reactions related to antibiotic activity:
- Inhibition of Bacterial Cell Wall Synthesis : It interacts with penicillin-binding proteins (PBPs), essential for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell death .
- Antimicrobial Activity Studies : Research explores whether this impurity possesses any intrinsic antibacterial activity or affects the antibacterial properties of cefotaxime itself .
Methodologies for Quantification
A comprehensive study developed an eco-friendly HPLC method for quantifying cefotaxime and its impurities, including Cefotaxime Impurity D Sodium Salt. The method demonstrated superior performance compared to traditional methods, achieving a higher Analytical Greenness metric score .
Stability Investigations
Forced degradation studies highlighted that Cefotaxime Impurity D Sodium Salt can form under specific conditions, emphasizing the need for rigorous stability testing in pharmaceutical formulations .
Summary Table of Key Findings
| Application Area | Findings |
|---|---|
| Analytical Method Development | Established HPLC methods for quantifying impurities; adherence to EP and USP guidelines |
| Stability Studies | Investigated degradation profiles; assessed impact on drug potency over time |
| Biochemical Interactions | Inhibition of PBPs leading to bacterial cell death; potential effects on cefotaxime's efficacy |
Mechanism of Action
The mechanism of action of Cefotaxime Impurity D Sodium Salt is related to its chemical structure and interactions with biological targets. As an impurity, it does not have a specific therapeutic effect but can influence the overall activity of cefotaxime. The impurity can interact with penicillin-binding proteins (PBPs) in bacterial cell walls, potentially affecting the bactericidal activity of cefotaxime .
Comparison with Similar Compounds
Structural Comparison
Polymer Impurities (Dimers and Trimers)
Cefotaxime sodium is prone to forming polymer impurities via nucleophilic reactions between the β-lactam ring and side-chain amino groups. Key differences include:
- Dimer Impurity: Formed via covalent linkage between two cefotaxime molecules. NMR data (Tables 2–5 in ) reveal distinct proton shifts (e.g., 8.12 ppm for 17-NH in dimer vs. 7.25 ppm in monomer) and connectivity at the C3/C11 positions .
- Trimer Impurity : A three-molecule polymer with additional branching sites, validated for the first time in industrial samples .
Table 1: Structural Features of Cefotaxime Impurities
Isomeric Impurities in Other Cephalosporins
- Cefotiam Hydrochloride: Contains E/Z-isomers of the aminothiazole moiety, with similar analytical challenges in distinguishing configurations .
- Ceftriaxone Sodium : Exhibits competitive inhibition differences (Ki = 0.7 mM vs. cefotaxime’s 0.12 mM) due to structural variations in the side chain .
Analytical Methods
- Impurity D : Identified via gradient RP-HPLC (retention time matching) and confirmed by LC-MS/MS and 2D-NMR .
- Polymers : Quantified using HPSEC (size-exclusion chromatography) and column-switching LC-MS .
- Isomers : Resolved using chiral HPLC or NMR-based stereochemical analysis .
Table 2: Analytical Techniques for Impurity Profiling
Regulatory and Quality Control
- ChP 2020: Mandates G10 chromatography for polymer control but lacks isomer-specific guidelines .
- Manufacturing Variability: Studies show up to 1.5× higher impurity levels in non-branded cefotaxime sodium compared to Claforan®, emphasizing process optimization needs .
Biological Activity
Cefotaxime Impurity D Sodium Salt (CEF-D-Na) is a byproduct of the synthesis of cefotaxime, a broad-spectrum cephalosporin antibiotic. Understanding the biological activity of CEF-D-Na is crucial for evaluating its potential effects on antibiotic efficacy and safety. This article details the mechanisms of action, biochemical properties, pharmacokinetics, and relevant case studies surrounding this compound.
Target and Mode of Action
CEF-D-Na, like its parent compound cefotaxime, primarily targets bacterial cell walls. It exhibits bactericidal activity by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), specifically PBP Ib and PBP III. This inhibition prevents the cross-linking of peptidoglycan layers, essential for maintaining bacterial cell wall integrity. Consequently, this leads to bacterial cell death due to an autolytic effect triggered by the disruption of cell wall synthesis.
Biochemical Pathways
The compound's activity is closely related to its interaction with various enzymes and proteins involved in bacterial metabolism. By binding to PBPs, CEF-D-Na can alter cellular processes, including gene expression and stress responses in bacteria.
Pharmacokinetics
Following administration, cefotaxime reaches peak serum concentrations rapidly, typically within 30 minutes. The pharmacokinetic profile suggests that CEF-D-Na may share similar absorption characteristics; however, its stability and degradation over time can influence its biological activity.
Cellular Effects
CEF-D-Na has been shown to affect various cellular processes in bacterial cells. Its primary function remains the inhibition of cell wall synthesis, which is critical for bacterial survival. Additionally, it may influence cellular signaling pathways and metabolic adaptations in response to antibiotic stress.
Chemical Reactions
CEF-D-Na can undergo various chemical reactions including oxidation and reduction. These reactions can lead to the formation of different degradation products that may possess altered biological activities.
Sustained Release Formulations
Research has explored the sustained release of cefotaxime in various formulations to enhance its antibacterial efficacy while minimizing toxicity. For instance, cefotaxime-loaded nanocarriers demonstrated effective sustained release profiles against both Gram-positive and Gram-negative bacteria, significantly improving therapeutic outcomes in infection models .
Toxicological Studies
Studies have indicated that while CEF-D-Na retains some antibacterial properties, higher concentrations may lead to nephrotoxicity and hepatotoxicity in animal models. These findings underscore the importance of monitoring impurity levels in clinical settings.
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Sustained Release Formulations | 89.31% release from LDH over 12 hours | Enhanced efficacy against infections |
| Toxicology Studies | High doses linked to nephrotoxicity | Need for careful dosage regulation |
| Biochemical Pathways | Inhibition of PBPs alters gene expression | Potential for resistance development |
Q & A
Q. What analytical methods are recommended for quantifying Cefotaxime Impurity D Sodium Salt in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for quantification, with mobile phases like phosphate buffer and acetonitrile (70:30 v/v) and detection at 254 nm . High-performance size-exclusion chromatography (HPSEC) is also effective for separating polymers and impurities, utilizing parameters such as a TSK-GEL G2000 SWxl column, 0.1 M phosphate buffer (pH 7.0), and flow rate of 0.5 mL/min .
Q. What physicochemical properties of Cefotaxime Impurity D Sodium Salt are critical for stability assessments?
Key properties include:
Q. How should researchers validate the purity of Cefotaxime Impurity D Sodium Salt?
Follow pharmacopeial tests such as:
- Sulfate limit : ≤0.048% via turbidimetric analysis .
- Heavy metals : ≤20 ppm using Method 2 (atomic absorption spectroscopy) .
- Clarity and color : Solutions should remain clear and light yellow .
Advanced Research Questions
Q. How can discrepancies in impurity quantification between HPLC and HPSEC be resolved?
Cross-validate methods by:
- Sample preparation : Ensure consistent dissolution (e.g., 1.0 g in 10 mL water) .
- Column calibration : Use reference standards for both polymers and low-molecular-weight impurities .
- Data triangulation : Compare results with derivative spectrophotometry, which distinguishes structurally similar compounds .
Q. What experimental strategies elucidate degradation pathways of Cefotaxime Impurity D Sodium Salt under stress conditions?
Conduct forced degradation studies:
- Thermal stress : Incubate at 40–60°C for 7–14 days; monitor via HPLC .
- Photolytic stress : Expose to UV light (254 nm) and analyze degradation products using LC-MS .
- Hydrolytic stress : Test in acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions to identify hydrolysis-sensitive functional groups .
Q. How does crystallization technology impact impurity profiles in Cefotaxime Sodium synthesis?
Advanced techniques like ultra-low temperature spherical aggregation crystallization reduce dimeric impurities and residual solvents (e.g., acetic acid) by controlling nucleation kinetics. This improves flowability and purity (>97%) .
Q. What safety protocols are essential when handling Cefotaxime Impurity D Sodium Salt in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .
Methodological Challenges
Q. How can researchers optimize drug delivery systems for Cefotaxime Impurity D Sodium Salt?
Q. What are the limitations of using expired Cefotaxime Sodium in corrosion inhibition studies?
Degradation products (e.g., β-lactam ring-opened derivatives) may alter electrochemical behavior. Validate impurity stability via cyclic voltammetry and compare with fresh samples to isolate corrosion inhibition mechanisms .
Q. How do trace metal impurities affect the analytical accuracy of Cefotaxime Impurity D Sodium Salt?
Metal ions (e.g., Pb²⁺, Cu²⁺) can chelate with the β-lactam moiety, causing false peaks in HPLC. Mitigate interference by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
